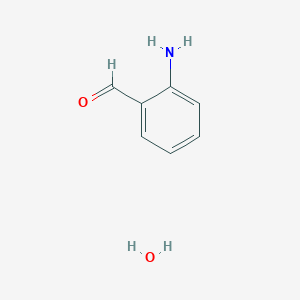

2-Aminobenzaldehyde hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAPICNCAKLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Complex Reaction Pathways and Mechanistic Elucidations of 2 Aminobenzaldehyde Hydrate

Advanced Studies on Self-Condensation Phenomena

2-Aminobenzaldehyde (B1207257) is known to be unstable and susceptible to self-condensation. This reactivity has led to the formation of complex polycyclic structures, particularly under acidic conditions.

The self-condensation of 2-aminobenzaldehyde can yield various products, including trimeric and tetrameric structures. The formation of these complex molecules is often facilitated by template reactions in the presence of metal ions or through acid catalysis. For instance, the acid-catalyzed self-condensation of 2-amino-5-bromobenzaldehyde (B112427), a derivative of 2-aminobenzaldehyde, results in a polycyclic bisanhydro trimer. researchgate.net The structure of this trimer, specifically the monohydrate of 6,14,22-tri-bromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0(2,11).0(3,18).0(4,9).0(12,17)]tetracosa-1(24),4(9),5,7,12(17),-13,15,20,22-nonaene, has been substantiated and its geometry has been proposed to be similar to the trimer of ortho-aminobenzaldehyde (OAB). researchgate.net

The condensation reaction carried out in ethanol (B145695) led to the formation of an ethoxy derivative rather than a hydroxy derivative. researchgate.net X-ray crystallographic studies have been instrumental in resolving the controversial structures of the acid condensation products of ortho-aminobenzaldehyde, referred to as TAAB salts, which are based on the tetra-anhydro tetramer of OAB. londonmet.ac.uk The structure of the TAABH2 cation is described as a saddle-shaped, fused heptacyclic framework. londonmet.ac.uk

| Compound | Condensation Product | Key Structural Features | Reference |

|---|---|---|---|

| 2-amino-5-bromobenzaldehyde | Polycyclic bisanhydro trimer hydrate (B1144303) | Tricyclic molecule with an ethoxy group, twisted boat configuration of rings. | researchgate.net |

| ortho-aminobenzaldehyde (OAB) | Tetra-anhydro tetramer (TAAB salts) | Saddle-shaped, fused heptacyclic framework. | londonmet.ac.uk |

The mechanism of acid-catalyzed condensation of 2-aminobenzaldehyde involves a series of nucleophilic additions and eliminations. In an acidic environment, the carbonyl group of the aldehyde is protonated, making it more susceptible to nucleophilic attack by the amino group of another molecule. wikipedia.orgyoutube.com This initial step leads to the formation of a hemiaminal intermediate, which can then dehydrate to form an imine or Schiff base. wikipedia.org

The divergence in product formation, leading to either trimers or tetramers, is influenced by reaction conditions such as the nature of the acid catalyst and the presence of metal ions. The proposed mechanism for the formation of the trimer of a 2-aminobenzaldehyde derivative suggests that a metal ion can act as a Lewis acid. researchgate.net The reaction proceeds through the attack of an imine nitrogen atom on an aldehyde carbon atom. researchgate.net The Friedländer synthesis of quinolines from 2-aminobenzaldehyde also proceeds via an acid-catalyzed condensation mechanism, highlighting the role of acid catalysis in promoting the initial condensation to form an imine intermediate. wikipedia.orgrsc.org

Schiff Base Formation and Coordination Chemistry

Schiff bases derived from 2-aminobenzaldehyde are versatile ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms.

Schiff base metal complexes are typically synthesized through the condensation reaction of an aldehyde, such as 2-aminobenzaldehyde, with a primary amine, followed by the addition of a metal salt. nih.gov The resulting complexes are often colored solids with good thermal stability.

The characterization of these metal complexes involves a variety of spectroscopic and analytical techniques. Elemental analysis helps in determining the stoichiometry of the complexes, which is often found to be a 1:2 metal-to-ligand ratio. Infrared (IR) spectroscopy is crucial for confirming the formation of the Schiff base, with the characteristic C=N (azomethine) stretching vibration being a key indicator. mdpi.com A shift in the C=N stretching frequency upon complexation provides evidence of the coordination of the imine nitrogen to the metal ion. researchgate.net Other techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and conductivity measurements are used to elucidate the geometry and electronic properties of the complexes. mdpi.com

| Technique | Information Obtained | Reference |

|---|---|---|

| Elemental Analysis | Stoichiometry of the complex (metal-to-ligand ratio). | |

| Infrared (IR) Spectroscopy | Confirmation of Schiff base formation (C=N stretch) and coordination to the metal ion. | mdpi.comresearchgate.net |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry. | ajpojournals.org |

| Magnetic Susceptibility | Stereochemistry of the complexes. | |

| Molar Conductance | Electrolytic or non-electrolytic nature of the complexes. |

The design of Schiff base ligands derived from 2-aminobenzaldehyde allows for the tuning of the electronic and steric properties of the resulting metal complexes. The presence of the azomethine group is a key feature that influences the reactivity of Schiff bases as ligands. The ability of these ligands to form stable five or six-membered chelate rings with metal ions is a significant factor in their coordination behavior.

The stability and structure of the metal complexes are governed by the nature of the metal ion and the donor atoms of the ligand. Schiff base ligands can be multidentate, coordinating to the metal ion through nitrogen and oxygen atoms. nih.gov For instance, a Schiff base can act as a monoanionic bidentate ligand, coordinating through the azomethine nitrogen and a deprotonated hydroxyl group. The analysis of metal-ligand bonds is often carried out using spectroscopic techniques. In IR spectroscopy, the appearance of new bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations, confirming the coordination of the ligand to the metal ion.

Schiff bases can exist in different tautomeric forms, and this can influence their coordination behavior. The tautomeric equilibrium can be controlled by the addition of a metal ion, where the complexation can stabilize one tautomeric form over the other. beilstein-journals.org This phenomenon is particularly relevant for Schiff bases derived from aldehydes with a hydroxyl group in the ortho position, which can form intramolecular hydrogen bonds. nih.gov

In metal complexes, aldehydes and ketones can bind to the metal center in either an η¹-O-bonded or an η²-C,O-bonded mode. wikipedia.org The η¹-O-bonded mode is more common for higher valence, Lewis-acidic metal centers, while the η²-C,O-bonded mode is observed for low valence, electron-rich metal centers. wikipedia.org The coordination of the Schiff base ligand to the metal ion typically occurs through the nitrogen atom of the azomethine group and can also involve other donor atoms present in the ligand, leading to various coordination geometries such as square planar or octahedral. mdpi.com The specific coordination mode can be influenced by the solvent and the nature of the metal ion. beilstein-journals.org

Friedländer Quinoline (B57606) Synthesis and its Mechanistic Variations

The Friedländer synthesis, a fundamental reaction in heterocyclic chemistry, constructs quinoline rings through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgalfa-chemistry.comnih.gov This reaction, first reported by Paul Friedländer in 1882, is typically catalyzed by either acids or bases. alfa-chemistry.comresearchgate.net The process involves an initial condensation followed by a cyclodehydration step to form the final quinoline product. researchgate.net

Catalytic Innovations in Friedländer Cyclocondensation

Historically, the Friedländer synthesis has been conducted under harsh conditions, often requiring high temperatures and strong acid or base catalysis, which can limit its applicability and lead to lower yields when scaled up. alfa-chemistry.com To address these limitations, significant research has focused on developing more efficient and milder catalytic systems.

A wide array of catalysts have been explored, including Brønsted acids like toluenesulfonic acid and trifluoroacetic acid, as well as various Lewis acids. wikipedia.org More recent innovations have introduced the use of solid acid catalysts, which offer advantages such as easier separation, recyclability, and milder reaction conditions. nih.gov Examples of effective solid acid catalysts include Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, which have been used for the condensation of 2-aminoaryl ketones with carbonyl compounds in refluxing ethanol. nih.gov Supported Keggin-type heteropoly acids and phosphotungstic acid have also proven to be efficient and recyclable catalysts, particularly under solvent-free conditions. nih.gov

In a significant move towards green chemistry, a catalyst-free approach has been developed. organic-chemistry.org This method utilizes water as the sole solvent at a moderate temperature of 70°C, eliminating the need for any acid or base catalyst, surfactant, or ionic liquid. organic-chemistry.org This straightforward and environmentally friendly procedure has demonstrated high efficiency, achieving excellent yields for the reaction between 2-aminobenzaldehyde and various ketones. organic-chemistry.org The high polarity of water is believed to enhance the reaction's efficiency compared to organic solvents like ethanol. organic-chemistry.org

Scope and Limitations with Diverse Carbonyl Coupling Partners

The versatility of the Friedländer synthesis is largely defined by the range of acceptable carbonyl coupling partners. The reaction is not limited to simple ketones; it can be successfully performed with a variety of active methylene compounds (AMCs). These include:

β-keto-esters

β-keto-nitriles

β-keto-sulfones

β-diketones nih.gov

This broad scope allows for the synthesis of a wide array of functionally substituted quinolines. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in acetic acid proceeds to near-quantitative yield, demonstrating the effectiveness of β-keto-esters as substrates. nih.gov

However, the classic Friedländer synthesis faces a significant limitation: the relatively poor commercial availability of a diverse range of substituted 2-aminobenzaldehydes. researchgate.netnih.gov To circumvent this issue, domino reactions have been developed. One such approach involves the in situ reduction of more readily available 2-nitrobenzaldehydes to 2-aminobenzaldehydes using reagents like iron in acetic acid, immediately followed by the Friedländer cyclization with an active methylene compound. nih.gov This modified process tolerates a wide range of functional groups on both reactants. nih.gov

Aza-Michael–Henry Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simple precursors. The asymmetric aza-Michael–Henry cascade reaction involving 2-aminobenzaldehyde and β-nitrostyrenes has emerged as a powerful tool for synthesizing chiral 3-nitro-1,2-dihydroquinolines. nih.govmdpi.com This tandem process begins with an aza-Michael addition of the amine to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. semanticscholar.org

Enantioselective Catalysis in Asymmetric Cascade Transformations

Achieving high enantioselectivity in these cascade reactions is crucial for producing optically active nitrogen-containing heterocycles. Organocatalysis, particularly using chiral amines, has been instrumental in this area. Research has demonstrated that chiral amines immobilized on a solid support can effectively promote the aza-Michael–Henry cascade, yielding chiral 3-nitro-1,2-dihydroquinolines in good yields and with excellent enantiomeric excess (ee), reaching up to 98-99% ee. nih.gov

The reaction can be extended to various substituted 2-aminobenzaldehydes and β-nitrostyrenes, providing access to a library of chiral dihydroquinolines. nih.govmdpi.com The catalyst's structure and the substituents on the reactants play a crucial role in determining the yield and stereoselectivity of the final product.

| 2-Aminobenzaldehyde Substituent (R¹) | β-Nitrostyrene Substituent (R²) | Yield (%) | ee (%) |

|---|---|---|---|

| H | 2,3-(MeO)₂-C₆H₃ | 67 | 98 |

| H | 4-Me-C₆H₄ | 60 | 90 |

| H | 2,4-(Cl)₂-C₆H₃ | 45 | 97 |

| 3-MeO | Ph | 52 | 95 |

| 5-Cl | Ph | 55 | 98 |

| 3,5-Br₂ | Ph | 68 | 99 |

Investigation of Heterogeneous Synergistic Catalysis

The development of robust and recyclable catalysts is a key goal in sustainable chemistry. For the aza-Michael–Henry cascade, heterogeneous catalysts based on chiral amines immobilized on mesoporous silica (SBA-15) have been investigated extensively. mdpi.comsemanticscholar.orgresearchgate.net These materials function through a synergistic mechanism involving the grafted chiral amine and the silica surface itself. mdpi.com

Specifically, the surface silanol groups on the SBA-15 support are believed to participate in the reaction, acting in concert with the amine catalytic sites to enhance both reactivity and enantioselectivity. mdpi.com This bifunctional activation is a hallmark of heterogeneous synergistic catalysis. The final products of the reaction between 2-aminobenzaldehyde and β-nitrostyrene have been obtained in yields as high as 85% with an enantiomeric excess of 98% using an (S)-(-)-2-aminomethyl-1-ethylpyrrolidine immobilized on SBA-15. mdpi.comsemanticscholar.org

A significant advantage of this heterogeneous system is the ease of catalyst recovery and reuse. The catalyst can be retrieved by simple centrifugation and has been shown to maintain its catalytic activity and selectivity for at least five consecutive runs with no significant leaching of the active component observed. mdpi.comresearchgate.net

| Run | Yield (%) | ee (%) |

|---|---|---|

| 1 | 85 | 98 |

| 2 | 84 | 98 |

| 3 | 85 | 97 |

| 4 | 83 | 98 |

| 5 | 84 | 97 |

Hydrazone Formation and Reactivity

2-Aminobenzaldehyde hydrate, possessing a reactive carbonyl group, readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. This reaction is a cornerstone of imine chemistry and proceeds through a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon of 2-aminobenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the corresponding hydrazone. The presence of the amino group on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group through electronic effects.

The general mechanism for hydrazone formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of the hydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the C=N double bond characteristic of a hydrazone.

The reactivity of the formed hydrazones is of significant interest. The C=N bond in hydrazones can be susceptible to hydrolysis, reverting to the parent aldehyde and hydrazine derivative, particularly under acidic conditions. However, hydrazones derived from 2-aminobenzaldehyde can also participate in further intramolecular reactions. For instance, the amino group can act as an internal nucleophile, potentially leading to cyclization reactions and the formation of heterocyclic structures. The reactivity of the hydrazone is also exploited in various named reactions, such as the Wolff-Kishner reduction, where the hydrazone intermediate is converted to an alkane under basic conditions.

| Reactant | Product | Reaction Type | Key Features |

| 2-Aminobenzaldehyde | 2-Aminobenzaldehyde hydrazone | Condensation | Formation of a C=N double bond; elimination of water. |

| Hydrazone derivative | Alkane | Reduction (Wolff-Kishner) | Conversion of the carbonyl group to a methylene group under basic conditions. |

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl group of 2-aminobenzaldehyde is susceptible to nucleophilic attack by a variety of nucleophiles. These reactions are fundamental to the synthesis of a wide range of more complex molecules. The initial nucleophilic addition to the carbonyl carbon results in the formation of a tetrahedral intermediate, which can then undergo further transformations.

A prominent example of a subsequent transformation is the Friedländer synthesis, which is a widely used method for the preparation of quinolines. In this reaction, 2-aminobenzaldehyde reacts with a compound containing an active methylene group (e.g., a ketone with α-hydrogens) in the presence of a base or acid catalyst. The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The amino group of the 2-aminobenzaldehyde plays a crucial role in the final cyclization step.

Beyond the Friedländer synthesis, other nucleophilic additions to 2-aminobenzaldehyde can lead to a variety of heterocyclic compounds. For example, reaction with β-nitrostyrenes in the presence of a suitable base can yield 3-nitro-1,2-dihydroquinolines. The versatility of 2-aminobenzaldehyde as a synthon is further demonstrated by its use in multicomponent reactions, where its bifunctional nature (possessing both an amino and an aldehyde group) allows for the construction of complex molecular architectures in a single step. These subsequent transformations are often intramolecular cyclizations, driven by the proximity of the newly introduced functionality to the amino group on the aromatic ring.

| Reaction Name/Type | Reactants | Product | Key Transformation |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Active methylene compound | Quinolines | Nucleophilic addition followed by intramolecular cyclization and dehydration. |

| Reaction with β-nitrostyrenes | 2-Aminobenzaldehyde, β-nitrostyrene | 3-Nitro-1,2-dihydroquinolines | Nucleophilic addition and subsequent cyclization. |

| Self-condensation | 2-Aminobenzaldehyde | Trimeric and tetrameric condensation products | Intramolecular nucleophilic attack of the amino group on the carbonyl group of another molecule. wikipedia.org |

Photophysical Investigations of Hydrated and Protonated States

The photophysical properties of 2-aminobenzaldehyde, such as its absorption and emission of light, are influenced by its molecular environment, including its state of hydration and protonation. While detailed photophysical studies specifically on this compound are not extensively documented in the literature, general principles of solvatochromism and the effects of protonation on aromatic compounds can provide insights.

Hydrated State and Solvatochromism:

The presence of water molecules in the hydrated form can influence the electronic transitions of 2-aminobenzaldehyde through hydrogen bonding and solvent polarity effects. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. The absorption spectrum of benzaldehyde derivatives is known to be sensitive to the solvent environment. For instance, the π → π* and n → π* transitions of the carbonyl group can be affected by the polarity of the solvent, leading to shifts in the absorption maxima (λmax). It is expected that the hydrated form of 2-aminobenzaldehyde would exhibit shifts in its UV-Vis absorption spectrum compared to the anhydrous form in a non-polar solvent, due to the stabilization of the ground and excited states by the water molecules.

Protonated States:

Protonation of 2-aminobenzaldehyde can occur at two primary sites: the amino group and the carbonyl oxygen. Protonation significantly alters the electronic structure of the molecule and, consequently, its photophysical properties. Protonation of the amino group would decrease its electron-donating ability, leading to a hypsochromic (blue) shift in the absorption spectrum. Conversely, protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon and could lead to a bathochromic (red) shift.

The effect of pH on the absorption and fluorescence spectra of amino-substituted aromatic compounds is a well-established phenomenon. mdpi.com Generally, changes in the protonation state alter the extent of π-conjugation and the electronic distribution within the molecule, resulting in observable changes in the absorption and emission wavelengths and intensities. mdpi.com For example, in some amino-substituted aromatic systems, protonation leads to a blue shift in the absorption bands. mdpi.com While specific experimental data for the protonated states of this compound are scarce, it is reasonable to predict that its UV-Vis and fluorescence spectra would be highly pH-dependent.

| State | Expected Photophysical Effect | Reason |

| Hydrated | Shift in absorption/emission spectra (Solvatochromism) | Hydrogen bonding and solvent polarity effects of water molecules. |

| Protonated (Amino group) | Hypsochromic (blue) shift in absorption | Decreased electron-donating character of the amino group. |

| Protonated (Carbonyl group) | Bathochromic (red) shift in absorption | Increased electrophilicity and altered electronic transitions. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-aminobenzaldehyde (B1207257) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of 2-aminobenzaldehyde displays distinct signals for the aldehyde proton, the aromatic protons, and the amine protons. A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the aldehyde proton (CHO) as a singlet at approximately 9.85 ppm. ichemical.com The protons of the aromatic ring appear in the range of 6.63 to 7.46 ppm, with their multiplicity and coupling constants providing information about their relative positions. ichemical.com The amine (NH₂) protons typically appear as a broad singlet, with a chemical shift that can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ichemical.com In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the amine protons of the related 3-aminobenzaldehyde (B158843) appear at 5.28 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically the most downfield signal. For 3-aminobenzaldehyde, this signal appears at 162.24 ppm in DMSO-d₆. rsc.org The aromatic carbons resonate in the typical range of 110-150 ppm. rsc.org The specific chemical shifts are influenced by the electronic effects of the amino and aldehyde substituents.

The following table summarizes representative NMR data for aminobenzaldehyde isomers from various sources.

| Compound | Solvent | Nucleus | Chemical Shift (δ) in ppm | Assignment |

| 2-Aminobenzaldehyde (Predicted) | CDCl₃ | ¹H | 9.85 (s) | CHO |

| ¹H | 7.46 (dd, J=1.5, 7.7 Hz) | Ar-H | ||

| ¹H | 7.26-7.32 (m) | Ar-H | ||

| ¹H | 6.70-6.76 (m) | Ar-H | ||

| ¹H | 6.63 (d, J=8.4 Hz) | Ar-H | ||

| ¹H | 6.12 (s) | NH₂ | ||

| 3-Aminobenzaldehyde | DMSO-d₆ | ¹H | 8.49 (s) | CHO |

| ¹H | 7.16-7.08 (m) | Ar-H | ||

| ¹H | 6.98 (d, J=7.3 Hz) | Ar-H | ||

| ¹H | 6.72 (d, J=7.5 Hz) | Ar-H | ||

| ¹H | 5.28 (s) | NH₂ | ||

| ¹³C | 162.24 | CHO | ||

| ¹³C | 149.48, 134.84, 129.78, 117.61, 117.44, 112.80 | Ar-C | ||

| 4-Aminobenzaldehyde | DMSO-d₆ | ¹H | 8.46 (s) | CHO |

| ¹H | 7.54 (d, J=8.5 Hz) | Ar-H | ||

| ¹H | 6.66 (d, J=8.5 Hz) | Ar-H | ||

| ¹H | 5.77 (s) | NH₂ | ||

| ¹³C | 160.25 | CHO | ||

| ¹³C | 152.10, 130.20, 121.99, 113.97 | Ar-C |

Data sourced from iChemical ichemical.com and a supplementary data file from The Royal Society of Chemistry rsc.org.

Fourier Transform Infrared (FTIR) and Vapor Phase IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov For 2-aminobenzaldehyde, FTIR spectra reveal key absorption bands corresponding to the N-H bonds of the amino group, the C=O bond of the aldehyde, and the C-H and C=C bonds of the aromatic ring. nih.govresearchgate.net

N-H Stretching: The primary amine group typically shows two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aldehyde C-H stretch appears as a weaker, but sharp, pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C=O Stretching: The strong carbonyl stretch of the aldehyde is a prominent feature, typically found in the range of 1680-1700 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent amino group.

N-H Bending: The scissoring vibration of the NH₂ group appears around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Both condensed-phase (using a KBr-Pellet technique) and vapor-phase IR spectra have been documented, allowing for the study of the molecule both with and without intermolecular interactions. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Primary Amine (NH₂) |

| Aromatic C-H Stretch | > 3000 | Aromatic Ring |

| Aldehyde C-H Stretch | ~2720, ~2820 | Aldehyde (CHO) |

| Carbonyl C=O Stretch | 1680 - 1700 | Aldehyde (CHO) |

| N-H Bending | 1600 - 1650 | Primary Amine (NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

Electronic (UV-Vis) Spectroscopy

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. 2-Aminobenzaldehyde exhibits absorption bands in the UV region due to π-π* transitions within the conjugated system of the benzene (B151609) ring and the carbonyl group. Theoretical studies on the protonated form of 2-aminobenzaldehyde (2ABZH⁺) predict that protonation induces a significant hypsochromic (blue shift) effect on the first ¹ππ* excited state. nih.govfigshare.com This shift is calculated to be approximately 0.87 eV, which corresponds to a wavelength change of at least 50 nm. nih.govfigshare.com This sensitivity of the electronic spectrum to pH highlights the potential for using derivatives of this compound as pH-sensing optical probes. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons. 2-Aminobenzaldehyde hydrate (B1144303), in its ground state, is a diamagnetic molecule with no unpaired electrons and therefore would not produce an EPR signal. However, EPR spectroscopy is a valuable tool for studying paramagnetic species derived from 2-aminobenzaldehyde, such as radical intermediates formed during chemical reactions or coordination complexes with paramagnetic metal ions. chemicalbook.com For instance, the technique could be used to characterize the electronic structure and coordination environment of a copper(II) or manganese(II) complex with a Schiff base ligand derived from 2-aminobenzaldehyde.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the calculated exact mass for the neutral C₇H₇NO molecule is 121.0528 u. nih.gov In HRMS analysis, the compound is often observed as a protonated molecule [M+H]⁺. For the related 3-aminobenzaldehyde, the calculated m/z for [C₇H₇NO+H]⁺ is 122.06, which closely matches the experimentally found value. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for separating 2-aminobenzaldehyde from a mixture and subsequently obtaining its mass spectrum. nih.gov The mass spectrum displays a molecular ion peak corresponding to the mass of the original molecule, along with a series of fragment ion peaks that form a characteristic pattern, which can be used for structural confirmation and identification. nih.gov

| Technique | Information Obtained | Example Data (for C₇H₇NO) |

| HRMS | Exact mass-to-charge ratio, elemental formula | Calculated m/z for [M+H]⁺: 122.06 rsc.org |

| GC-MS | Retention time, mass spectrum (molecular ion and fragmentation pattern) | Kovats Retention Index (Standard non-polar): 1179.3 nih.gov |

Single-Crystal X-ray Diffraction Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While 2-aminobenzaldehyde itself is unstable and readily undergoes self-condensation, X-ray crystallography has been crucial for elucidating the structures of its more stable derivatives and complex condensation products. rsc.orgwikipedia.org The compound can form trimeric and tetrameric structures through template reactions, and the precise geometry of these macrocyclic ligands and their metal complexes has been confirmed by X-ray diffraction. wikipedia.org For example, the structure of a nickel-aquo nitrate (B79036) complex of a trimeric condensation product of 2-aminobenzaldehyde has been determined. wikipedia.org Furthermore, a study on the self-condensation of 2-amino-5-bromobenzaldehyde (B112427), a derivative, confirmed the formation of a polycyclic bisanhydro trimer hydrate, whose structure was unambiguously determined by this method. researchgate.net

Advanced Techniques for Investigating Hydration and Protonation Effects on Structure

The structure and properties of 2-aminobenzaldehyde are significantly influenced by its local environment, particularly by hydration and protonation. The equilibrium between the aldehyde and its hydrate (a geminal diol) is affected by the electronic nature of the aromatic substituents. stackexchange.com The electron-donating amino group tends to stabilize the aldehyde form through resonance, which suggests the equilibrium lies further toward the aldehyde compared to a benzaldehyde (B42025) with an electron-withdrawing group. stackexchange.com

Advanced computational methods and specialized spectroscopic techniques are employed to study these effects.

Computational Chemistry: Theoretical methods like RI-MP2/RI-CC2 have been used to investigate the photophysics of both protonated and microhydrated 2-aminobenzaldehyde. nih.govfigshare.com These calculations provide insights into excited-state deactivation mechanisms and predict spectroscopic shifts upon protonation. nih.govfigshare.com

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This gas-phase technique is used to obtain vibrational spectra of isolated, mass-selected ions. Studies on analogous molecules like aminobenzoic acid have used IRMPD to definitively determine the site of protonation (i.e., on the amine vs. the carboxylic acid), which is dictated by a balance of inductive and resonance effects. nih.gov Such a technique could be applied to 2-aminobenzaldehyde to probe whether the amino group or the aldehyde's carbonyl oxygen is the preferred site of protonation in the gas phase.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the reaction mechanisms involving 2-aminobenzaldehyde (B1207257), particularly its propensity for self-condensation. Like other aminoaldehydes, 2-aminobenzaldehyde is unstable and readily undergoes self-condensation to form trimeric and tetrameric products. wikipedia.org Experimental studies have identified the structures of these condensation products, such as the bisanhydro trimer hydrate (B1144303) formed from the acid-catalyzed self-condensation of a derivative, 2-amino-5-bromobenzaldehyde (B112427). researchgate.net

While specific DFT studies on the reaction mechanism of 2-aminobenzaldehyde hydrate are not extensively documented, broader computational studies on the reactions between primary amines and aldehydes offer valuable insights. These studies, often employing DFT with basis sets like B3LYP/6-31+G(d), have detailed the formation of hemiaminals and Schiff bases. The reaction mechanism typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by proton transfer and dehydration steps. nih.govnih.gov

One such study on the reaction of benzaldehyde (B42025) with 4-amine-4H-1,2,4-triazole identified three transition states. The initial step involves a hydrogen transfer from the amino group to the carbonyl oxygen and a nucleophilic attack to form a hemiaminal intermediate. Subsequent steps involve internal rearrangement and the elimination of a water molecule to yield the final Schiff base product. nih.gov The presence of water molecules has been shown to be crucial in facilitating these reactions, acting as catalysts for proton transfer. mdpi.com DFT calculations have demonstrated that the presence of even a few water molecules can significantly influence the reaction pathway and energetics. nih.govcanterbury.ac.uk These general principles are applicable to the self-condensation of 2-aminobenzaldehyde in an aqueous environment, where water molecules can mediate the proton transfers necessary for the formation of condensation products.

Table 1: Key Intermediates and Products in Aminoaldehyde Reactions

| Compound/Intermediate | Description |

| Hemiaminal | An initial adduct formed by the reaction of an amine with an aldehyde. |

| Schiff Base | A compound containing a carbon-nitrogen double bond, formed by the dehydration of a hemiaminal. |

| Trimer/Tetramer | Cyclic condensation products formed from three or four molecules of 2-aminobenzaldehyde. wikipedia.org |

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure

To obtain a more accurate description of the electronic structure of 2-aminobenzaldehyde, particularly its excited states, researchers have employed high-level ab initio and post-Hartree-Fock methods. These methods, such as Resolution of the Identity second-order Møller-Plesset perturbation theory (RI-MP2) and the second-order coupled-cluster (RI-CC2) method, provide a more rigorous treatment of electron correlation than standard DFT approaches.

A key study investigated the photophysics of protonated and microhydrated 2-aminobenzaldehyde (2ABZH⁺) using these high-level theoretical methods. The calculations provided insights into the electronic transitions and the nature of the excited states. Protonation was predicted to cause a significant blue shift of approximately 0.87 eV (at least 50 nm) in the first ¹ππ* excited state of the molecule. This shift is a critical piece of information for understanding how the local chemical environment can tune the photophysical properties of 2-aminobenzaldehyde. The study highlights the importance of using sophisticated computational methods to accurately predict the electronic behavior of such molecules.

Elucidation of Potential Energy Surfaces and Conical Intersections in Photoswitching

The same high-level computational study on protonated and microhydrated 2-aminobenzaldehyde also explored its potential for photoswitching. This process involves the light-induced conversion of a molecule between two or more stable forms. The theoretical investigation focused on mapping the potential energy surfaces of the ground (S₀) and first excited (S₁) states.

The calculations revealed an ultrafast nonradiative deactivation mechanism for the excited protonated 2-aminobenzaldehyde. This deactivation is driven by a conical intersection between the S₁ and S₀ potential energy surfaces. A conical intersection is a point where two electronic states have the same energy, providing a highly efficient pathway for the molecule to return from the excited state to the ground state without emitting light. The existence and location of this conical intersection are crucial for understanding the photostability and photoswitching capabilities of the molecule. This theoretical work provides a mechanistic explanation for the observed photophysics and suggests that protonation can be a tool to control the photoswitchability of aromatic compounds like 2-aminobenzaldehyde.

Computational Analysis of Hydration Effects on Molecular Stability and Reactivity

The presence of water molecules can significantly impact the stability and reactivity of 2-aminobenzaldehyde through hydrogen bonding and solvent effects. Computational studies have begun to explore these interactions. DFT calculations, for instance, have been used to investigate the intramolecular and intermolecular hydrogen bonds in related molecules like 2-aminobenzamides. mdpi.com These studies show that hydrogen bonding can lead to the predominance of specific conformers. mdpi.com

In the case of 2-aminobenzaldehyde, a comparative theoretical study of its complexes with thio and seleno analogues has been performed at the M062X/6-311++G(d,p) level of theory. This research investigated the cooperative effects between intramolecular hydrogen bonds and cation-π interactions. researchgate.net While not directly focused on hydration, this work provides a framework for understanding the non-covalent interactions that also govern the interaction of 2-aminobenzaldehyde with water molecules.

DFT studies on other molecules, such as pyruvic acid, complexed with water clusters have shown that water can break intramolecular hydrogen bonds and form new, stabilizing intermolecular hydrogen bonds. frontiersin.org These studies also demonstrate the formation of cage-like water structures around parts of the solute molecule. frontiersin.org Similar effects are expected for this compound, where water molecules would interact with both the amino and aldehyde groups, influencing the molecule's conformation, electronic properties, and ultimately its reactivity. The formation of hydrogen bonds between water and the functional groups of 2-aminobenzaldehyde would likely stabilize the molecule and could mediate reaction pathways, such as its self-condensation. mdpi.comfrontiersin.org

Table 2: Calculated Energetic Properties of 2-Aminobenzamide Conformers

| Conformer | Phase | Relative Free Energy (kJ/mol) | Population (%) |

| A | Gas | 0.0 | >99 |

| B | Gas | 15.8 | <1 |

| A | DMSO | 0.0 | >99 |

| B | DMSO | 9.4 | <1 |

| Data adapted from a DFT study on 2-aminobenzamides, illustrating the influence of conformation on stability. mdpi.com |

Molecular Dynamics Simulations for Solvation Environment Analysis

MD simulations can provide detailed information about the structure of the solvation shell, including the number of water molecules in the first hydration shell and their orientation around the solute. Techniques such as calculating radial distribution functions and analyzing hydrogen bond lifetimes can quantify the solute-solvent interactions. nih.gov For instance, ab initio molecular dynamics studies of metal ions in aqueous solutions have characterized the influence of the solution composition on the ionic solvation shell, including water exchange dynamics between the first and second hydration shells. rsc.org

For 2-aminobenzaldehyde, MD simulations would be invaluable for understanding how water molecules arrange around the hydrophobic benzene (B151609) ring and the hydrophilic amino and aldehyde groups. This would provide a dynamic picture of the hydrogen-bonding network and how it fluctuates over time. Such simulations could also be used to calculate important thermodynamic properties like the free energy of solvation. This information is crucial for a complete understanding of the compound's behavior in an aqueous environment and for modeling its reactivity and stability in solution.

Synthesis and Reactivity of Derivatives and Analogues

Halogenated and Substituted 2-Aminobenzaldehyde (B1207257) Derivatives

The introduction of halogen atoms and other substituents onto the 2-aminobenzaldehyde ring modifies its chemical properties and provides access to a wider range of derivatives. The synthesis of these compounds often involves direct halogenation of 2-aminobenzaldehyde or the use of pre-functionalized starting materials.

A common method for the synthesis of brominated derivatives involves the reduction of the corresponding nitro compound, followed by bromination. For instance, 2-amino-3,5-dibromobenzaldehyde (B195418) can be prepared from o-nitrobenzaldehyde. The process involves the reduction of the nitro group using an iron powder and glacial acetic acid system to form an o-aminobenzaldehyde mixture. This mixture, without purification, is then cooled and treated with bromine to yield the desired 2-amino-3,5-dibromobenzaldehyde google.compatsnap.com.

Another example is the preparation of 2-amino-5-bromobenzaldehyde (B112427), which starts from 2-amino-5-bromobenzoic acid. The benzoic acid is first reduced to 2-amino-5-bromobenzyl alcohol using a reducing agent like lithium aluminum hydride. The resulting alcohol is then oxidized to the corresponding aldehyde, 2-amino-5-bromobenzaldehyde, using a copper(I)/TEMPO catalyst system orgsyn.org.

The reactivity of these halogenated derivatives is exemplified by their use in the Friedländer synthesis to produce substituted quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst wikipedia.orgresearchgate.netjk-sci.comalfa-chemistry.com. The presence of halogens on the 2-aminobenzaldehyde ring can influence the electronic properties of the molecule and, consequently, the reactivity and properties of the resulting quinoline (B57606) derivatives. A general challenge in these syntheses is the limited commercial availability of a wide variety of substituted 2-aminobenzaldehydes researchgate.netnih.gov. To overcome this, methods for the in situ reduction of the more readily available 2-nitrobenzaldehydes are often employed nih.gov.

Table 1: Synthesis of Halogenated 2-Aminobenzaldehyde Derivatives

| Derivative | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde | o-Nitrobenzaldehyde | 1. Iron powder, Glacial acetic acid 2. Bromine | Reduction followed by Bromination |

| 2-Amino-5-bromobenzaldehyde | 2-Amino-5-bromobenzoic acid | 1. Lithium aluminum hydride 2. Copper(I)/TEMPO | Reduction followed by Oxidation |

Nitrogen-Substituted 2-Aminobenzaldehyde Analogues

Nitrogen-substituted analogues of 2-aminobenzaldehyde, where the substitution occurs either at the amino group or through modification of the aldehyde function, are valuable intermediates in organic synthesis.

One approach to synthesizing N-substituted aminobenzaldehydes involves the reaction of an N-substituted aniline (B41778) with a formylating agent. For example, a mixture of an N-substituted aniline and N,N-dimethylformamide can be added to a solution containing bis(trichloromethyl)carbonate to produce the corresponding N-substituted aminobenzaldehyde.

Another class of nitrogen-substituted analogues is 2-aminobenzaldehyde oximes. These can be synthesized and evaluated for various biological activities. For instance, a series of 2-aminobenzaldehyde oxime analogues have been synthesized and characterized for their inhibitory effects on certain proteases. The structure-activity relationship studies of these compounds have indicated that the hydroxyl oxime moiety plays a crucial role in their biological activity, likely through hydrogen bonding with the target enzyme.

Exploration of Different Condensation Products (e.g., bisanhydro trimers)

Like other aminoaldehydes, 2-aminobenzaldehyde is prone to self-condensation, especially in the presence of acid or upon storage wikipedia.org. This reactivity leads to the formation of various polymeric products, with bisanhydro trimers and trisanhydro tetramers being among the most well-characterized.

The nature of the condensation product is highly dependent on the reaction conditions. Weak or dilute acids tend to favor the formation of the bisanhydro trimer wikipedia.org. The structure of this trimer has been a subject of study, with spectroscopic evidence supporting a complex polycyclic structure. In the case of the self-condensation of 2-amino-5-bromobenzaldehyde in the presence of a Lewis acid in ethanol (B145695), a tricyclic ethoxy derivative of the bisanhydro trimer was formed, highlighting the role of the solvent in the reaction.

The proposed mechanism for the formation of the trimer involves the initial formation of a cyclic Schiff base dimer. This dimer then undergoes the addition of a third molecule of 2-aminobenzaldehyde at the imine carbon atoms, followed by an intramolecular attack of an imine nitrogen atom on the aldehyde group of the third molecule to form the final tricyclic structure.

Heterocyclic Scaffolds Derived from 2-Aminobenzaldehyde Functionalization

2-Aminobenzaldehyde is a key building block for the synthesis of a variety of heterocyclic scaffolds, most notably quinolines. The Friedländer synthesis is a classic and widely used method for constructing the quinoline ring system. This reaction involves the condensation of 2-aminobenzaldehyde or its derivatives with a ketone containing an α-methylene group wikipedia.orgresearchgate.netjk-sci.comalfa-chemistry.com. The reaction can be catalyzed by either acids or bases wikipedia.orgjk-sci.comalfa-chemistry.com.

There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the amino group of 2-aminobenzaldehyde and the ketone, which then undergoes an intramolecular aldol condensation and subsequent dehydration wikipedia.org.

The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines by varying the substituents on both the 2-aminobenzaldehyde and the ketone starting materials. However, a significant limitation of this method is the often-limited availability of substituted 2-aminobenzaldehydes researchgate.netnih.gov. To address this, strategies have been developed that involve the in situ generation of the required 2-aminobenzaldehyde derivative from a more accessible precursor, such as the corresponding 2-nitrobenzaldehyde (B1664092) nih.gov.

Table 2: Examples of Heterocyclic Scaffolds from 2-Aminobenzaldehyde

| Heterocyclic Scaffold | Synthetic Method | Reactant with 2-Aminobenzaldehyde |

|---|---|---|

| Quinoline | Friedländer Synthesis | Ketone with α-methylene group |

Chiral Derivatives and Enantioselective Transformations

The development of chiral derivatives of 2-aminobenzaldehyde and their use in enantioselective transformations is an area of growing interest for the synthesis of optically active compounds.

A notable example is the carbene-catalyzed reaction of 2-aminobenzaldehydes to produce chiral quinazolinones. In this transformation, an N-heterocyclic carbene (NHC) catalyst activates the "aniline-like" N-H moiety of a diphenyl o-aminobenzaldehyde derivative. The subsequent addition of the nitrogen atom to an imine leads to the formation of chiral quinazolinones in high yields and with high optical purity nih.gov. This reaction demonstrates a novel activation mode for 2-aminobenzaldehyde derivatives in asymmetric catalysis.

While direct asymmetric functionalization of the aldehyde group in 2-aminobenzaldehyde itself is challenging due to its propensity for self-condensation, more general methods for the enantioselective α-amination of aldehydes have been developed. These methods, often employing a combination of photoredox and organocatalysis, can generate chiral α-amino aldehydes nih.govprinceton.edu. In these systems, a chiral amine catalyst forms a chiral enamine with the aldehyde, which then reacts enantioselectively with a nitrogen-centered radical generated photochemically nih.govprinceton.edu. Although not specific to 2-aminobenzaldehyde, these approaches highlight potential strategies for the enantioselective transformation of related aldehyde-containing compounds.

The use of chiral catalysts is crucial in these transformations to control the stereochemical outcome. For instance, chiral BINOL-derived phosphoric acids and chiral 2-aminobenzimidazole (B67599) derivatives have been employed as effective organocatalysts in various asymmetric reactions, including Friedel-Crafts and α-amination reactions researchgate.net. The development of new chiral catalysts and catalytic systems continues to expand the possibilities for the asymmetric synthesis of complex molecules from readily available starting materials like 2-aminobenzaldehyde derivatives.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-aminobenzaldehyde hydrate?

- Methodological Answer : Synthesis typically involves oxidative cyclocondensation of precursors like 2-aminophenol using enzymatic catalysts (e.g., tyrosinase). Reaction conditions (pH, temperature) must be optimized to favor hydrate formation. Structural confirmation requires NMR (¹H/¹³C) and FTIR to distinguish hydrate-specific O–H stretching (~3200–3500 cm⁻¹) and aldehyde C=O peaks (~1680 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrate dissociation. Use chemical-resistant gloves (nitrile or neoprene) and lab coats to avoid skin contact. Conduct regular stability tests via TGA (thermogravimetric analysis) to monitor water loss and hydrate decomposition .

Q. What analytical techniques are critical for characterizing hydrate morphology in this compound?

- Methodological Answer : X-ray diffraction (XRD) identifies crystalline hydrate phases, while SEM-EDS maps hydrate distribution in solid matrices. Differential scanning calorimetry (DSC) quantifies enthalpy changes during hydrate dissociation, correlating with water content .

Advanced Research Questions

Q. How does hydrate saturation impact the physical properties of this compound in heterogeneous systems?

- Methodological Answer : Hydrate saturation alters conductivity (electrical/thermal) and mechanical stiffness. Use numerical modeling (e.g., finite element analysis) to simulate patchy vs. homogeneous hydrate distributions. Experimental validation requires impedance spectroscopy and uniaxial compression tests to compare stiffness transitions between hydrate-free and saturated zones .

Q. What computational models predict the catalytic role of this compound in asymmetric synthesis?

- Methodological Answer : Density functional theory (DFT) calculations model stereoselective reactions, such as the preferential attack of 2-aminobenzaldehyde from the R-face in Cu²⁺-mediated catalysis. Validate models with enantiomeric excess (ee) measurements via chiral HPLC or polarimetry .

Q. How do surfactants like SDS influence hydrate formation kinetics in this compound systems?

- Methodological Answer : SDS reduces interfacial tension, accelerating nucleation. Quantify kinetics using time-resolved Raman spectroscopy to track hydrate growth rates. Apply the Chen-Guo model to correlate Gibbs free energy (−ΔG/RT) with experimental data, adjusting for surfactant concentration effects .

Contradictions and Resolution

- Key Contradiction : Hydrate morphology studies in gas hydrates (e.g., methane/CO₂ systems) suggest patchy distributions dominate , but organic hydrates like 2-aminobenzaldehyde may form homogeneous phases due to stronger hydrogen bonding. Resolve this via comparative XRD analysis of synthetic vs. natural hydrate samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.